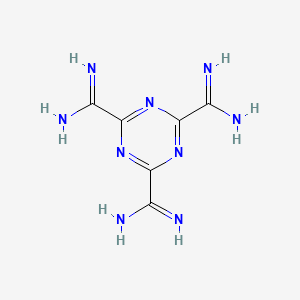
4-(Trifluoromethyl)piperidine-1-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trifluoromethyl)piperidine-1-carbothioamide is a fluorinated organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the piperidine ring, which imparts unique chemical and physical properties. The trifluoromethyl group is known for its electron-withdrawing nature, which can significantly influence the reactivity and stability of the compound. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing trifluoromethylated piperidines is through the hydrogenation reduction of 4-trifluoromethylpyridine using palladium-carbon or Raney nickel as catalysts . The reaction is carried out under hydrogen gas at room temperature and atmospheric pressure, resulting in the formation of 4-(Trifluoromethyl)piperidine. The carbothioamide group can then be introduced through a reaction with thiocarbamoyl chloride or similar reagents under appropriate conditions.
Industrial Production Methods
Industrial production of 4-(Trifluoromethyl)piperidine-1-carbothioamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, and chromatography to ensure high purity and quality.
化学反应分析
Types of Reactions
4-(Trifluoromethyl)piperidine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups, such as amines or thiols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a variety of new derivatives with different functional groups.
科学研究应用
4-(Trifluoromethyl)piperidine-1-carbothioamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system and other biological pathways.
Agrochemicals: It is utilized in the development of pesticides and herbicides due to its unique chemical properties.
Materials Science: The compound’s fluorinated nature makes it valuable in the design of advanced materials with specific properties, such as hydrophobicity and thermal stability.
Biological Research: It is used in studies investigating the effects of fluorinated compounds on biological systems and their potential therapeutic applications.
作用机制
The mechanism of action of 4-(Trifluoromethyl)piperidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to altered biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
相似化合物的比较
4-(Trifluoromethyl)piperidine-1-carbothioamide can be compared with other similar compounds, such as:
4-(Trifluoromethyl)piperidine: This compound lacks the carbothioamide group but shares the trifluoromethylated piperidine core. It is used in similar applications but may have different reactivity and properties.
Piperidine-4-carbothioamide: This compound lacks the trifluoromethyl group but contains the carbothioamide moiety. It is used in different contexts and may have distinct chemical and biological properties.
Trifluoromethylpyridines: These compounds contain a trifluoromethyl group attached to a pyridine ring and are used in various agrochemical and pharmaceutical applications.
The uniqueness of this compound lies in the combination of the trifluoromethyl and carbothioamide groups, which impart specific chemical and biological properties that can be leveraged in various scientific and industrial applications.
属性
CAS 编号 |
848943-80-6 |
|---|---|
分子式 |
C7H11F3N2S |
分子量 |
212.24 g/mol |
IUPAC 名称 |
4-(trifluoromethyl)piperidine-1-carbothioamide |
InChI |
InChI=1S/C7H11F3N2S/c8-7(9,10)5-1-3-12(4-2-5)6(11)13/h5H,1-4H2,(H2,11,13) |
InChI 键 |
IPDUJVGEALUJKP-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C(F)(F)F)C(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3Z)-5-Ethynyl-3-{[3-(phenylethynyl)phenyl]imino}-2-benzofuran-1(3H)-one](/img/structure/B14186022.png)

![1-Methyl-5-[(triphenylmethyl)disulfanyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14186029.png)

![3,5-Dichloro-n-[(4-fluoro-1-propylpiperidin-4-yl)methyl]benzamide](/img/structure/B14186047.png)



![Ethyl [(2-oxo-3,4-dihydro-2H-pyrrol-5-yl)oxy]acetate](/img/structure/B14186079.png)


![1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186099.png)
![6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14186110.png)

